molecular formula C10H14O2 B13482054 Bicyclo[2.2.2]octane-1,4-dicarbaldehyde CAS No. 84774-84-5

Bicyclo[2.2.2]octane-1,4-dicarbaldehyde

Cat. No.: B13482054
CAS No.: 84774-84-5
M. Wt: 166.22 g/mol
InChI Key: MBDZRSUBLWCISK-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-1,4-dicarbaldehyde is an organic compound with the molecular formula C₁₀H₁₄O₂. It is characterized by a bicyclic structure, where two cyclohexane rings are fused together with a shared carbon framework. This compound is notable for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.2]octane-1,4-dicarbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a suitable diene and dienophile under controlled conditions leads to the formation of the bicyclic framework. Subsequent oxidation steps are employed to introduce the aldehyde functional groups at the 1 and 4 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octane-1,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which bicyclo[2.2.2]octane-1,4-dicarbaldehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The compound’s bicyclic structure also contributes to its stability and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.2]octane-1,4-dicarbaldehyde is unique due to its specific aldehyde functional groups and bicyclic structure, which provide distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

84774-84-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

bicyclo[2.2.2]octane-1,4-dicarbaldehyde

InChI

InChI=1S/C10H14O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h7-8H,1-6H2

InChI Key

MBDZRSUBLWCISK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C=O)C=O

Origin of Product

United States

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